1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as mebeverine and Apixaban have been found to interact with smooth muscle within the gastrointestinal tract and activated factor X (FXa) respectively. These targets play crucial roles in muscle relaxation and blood coagulation.
Mode of Action
For instance, Mebeverine appears to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and affect muscarinic receptors .
Biochemical Pathways
For example, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. For instance, compounds with a similar methoxyphenyl group have been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their effects over time .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole carboxylic acids .
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research explores its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1H-indole-4-carboxylic acid
- 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
- 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Comparison: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDPASMCMVABFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470263 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-79-6 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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